molecular formula C13H23Cl2N3 B1402489 N,N,2-trimethyl-6-(piperidin-3-yl)pyridin-4-amine dihydrochloride CAS No. 1361114-80-8

N,N,2-trimethyl-6-(piperidin-3-yl)pyridin-4-amine dihydrochloride

Cat. No.: B1402489
CAS No.: 1361114-80-8
M. Wt: 292.2 g/mol
InChI Key: LULRUQYMSYKFNO-UHFFFAOYSA-N
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Description

Dimethyl-(6-methyl-1’,2’,3’,4’,5’,6’-hexahydro-[2,3’]bipyridinyl-4-yl)-amine dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique bipyridinyl structure, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl-(6-methyl-1’,2’,3’,4’,5’,6’-hexahydro-[2,3’]bipyridinyl-4-yl)-amine dihydrochloride typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the Bipyridinyl Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the bipyridinyl core.

    Methylation: Introduction of methyl groups at specific positions on the bipyridinyl core using methylating agents.

    Dimethylamine Introduction: Reaction of the intermediate with dimethylamine to form the desired amine derivative.

    Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

Dimethyl-(6-methyl-1’,2’,3’,4’,5’,6’-hexahydro-[2,3’]bipyridinyl-4-yl)-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

Dimethyl-(6-methyl-1’,2’,3’,4’,5’,6’-hexahydro-[2,3’]bipyridinyl-4-yl)-amine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its therapeutic potential in treating certain medical conditions.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of Dimethyl-(6-methyl-1’,2’,3’,4’,5’,6’-hexahydro-[2,3’]bipyridinyl-4-yl)-amine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

N,N,2-trimethyl-6-piperidin-3-ylpyridin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3.2ClH/c1-10-7-12(16(2)3)8-13(15-10)11-5-4-6-14-9-11;;/h7-8,11,14H,4-6,9H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LULRUQYMSYKFNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C2CCCNC2)N(C)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N,2-trimethyl-6-(piperidin-3-yl)pyridin-4-amine dihydrochloride
Reactant of Route 2
N,N,2-trimethyl-6-(piperidin-3-yl)pyridin-4-amine dihydrochloride
Reactant of Route 3
N,N,2-trimethyl-6-(piperidin-3-yl)pyridin-4-amine dihydrochloride
Reactant of Route 4
N,N,2-trimethyl-6-(piperidin-3-yl)pyridin-4-amine dihydrochloride
Reactant of Route 5
N,N,2-trimethyl-6-(piperidin-3-yl)pyridin-4-amine dihydrochloride
Reactant of Route 6
Reactant of Route 6
N,N,2-trimethyl-6-(piperidin-3-yl)pyridin-4-amine dihydrochloride

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